molecular formula C8H6N4S B3052623 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol CAS No. 4290-98-6

9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol

Cat. No.: B3052623
CAS No.: 4290-98-6
M. Wt: 190.23 g/mol
InChI Key: BJNKXZQNKYMVMM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, which is the formation of new blood vessels from pre-existing ones . This process plays a significant role in the growth and development of cancerous cells .

Mode of Action

This compound interacts with VEGFR-2, blocking its signaling pathway . This blocking action effectively suppresses tumor growth . The compound is a type-II VEGFR-2 inhibitor, providing extra selectivity over type-I inhibitors by avoiding competition with ATP binding sites .

Biochemical Pathways

The compound affects the angiogenesis pathway by inhibiting VEGFR-2 . This inhibition disrupts the sprouting of new blood vessels from pre-existing ones, a process that is critical for the development and growth of cancerous cells . As a result, the compound can effectively suppress tumor growth .

Pharmacokinetics

In silico pharmacokinetic studies have been carried out for similar compounds . These studies can provide valuable insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, as well as their impact on bioavailability .

Result of Action

The compound exhibits cytotoxic activities against cancer cells . It has been shown to have a high correlation between VEGFR-2 inhibitory activity and cytotoxicity . For instance, one derivative of the compound exhibited the highest cytotoxic effect with IC50 values of 6.2 and 4.9 μM against MCF-7 and HepG2 cancer cell lines, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with carbon disulfide and hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar chemical properties.

    Benzimidazole: Shares the benzimidazole core structure but lacks the triazole ring.

    Thiosemicarbazide: Contains a thiol group and is used in similar synthetic applications.

Uniqueness

9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol is unique due to its combined triazole and benzimidazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for a broader range of interactions with biological targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

2,3-dihydro-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c13-8-11-10-7-9-5-3-1-2-4-6(5)12(7)8/h1-4H,(H,9,10)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNKXZQNKYMVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=S)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352076
Record name 1,2-Dihydro-3H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-98-6
Record name 1,2-Dihydro-3H-1,2,4-triazolo[4,3-a]benzimidazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4290-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-3H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
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9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
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9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
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9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
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9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol
Reactant of Route 6
9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol

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